molecular formula C20H21NO5 B15494900 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine

1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine

Cat. No.: B15494900
M. Wt: 355.4 g/mol
InChI Key: CHTZCWLHHIYAJY-LBPRGKRZSA-N
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Description

1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine (CAS: 14050-90-9) is a noraporphine alkaloid with the molecular formula C₂₀H₂₁NO₅ and a molecular weight of 355.38 g/mol . It is structurally characterized by a noraporphine skeleton (lacking the N-methyl group typical of aporphines) substituted with a 1,2-methylenedioxy ring and methoxy groups at positions 3, 10, and 11 . Synonyms include 10-O-Methylhernandine and 10-O-甲基汝兰碱 (Chinese nomenclature) . The compound is primarily used in research, with commercial availability noted at ¥4150/5mg or $691/5mg .

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

(12S)-7,17,18-trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14(19),15,17-hexaene

InChI

InChI=1S/C20H21NO5/c1-22-13-5-4-10-8-12-15-11(6-7-21-12)17(23-2)20-19(25-9-26-20)16(15)14(10)18(13)24-3/h4-5,12,21H,6-9H2,1-3H3/t12-/m0/s1

InChI Key

CHTZCWLHHIYAJY-LBPRGKRZSA-N

Isomeric SMILES

COC1=C(C2=C(C[C@H]3C4=C(CCN3)C(=C5C(=C42)OCO5)OC)C=C1)OC

Canonical SMILES

COC1=C(C2=C(CC3C4=C(CCN3)C(=C5C(=C42)OCO5)OC)C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Aporphine/Noraporphine Family

Key structural differences among related compounds lie in substituent patterns (methoxy, hydroxyl, methylenedioxy) and their positions on the aromatic rings. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Key Substituents Biological Activity Notes
1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine 14050-90-9 C₂₀H₂₁NO₅ 1,2-methylenedioxy; 3,10,11-trimethoxy Moderate cytotoxicity (inferred from structural analogs)
Litsericinone (Proaporphine) - - 1,2-methylenedioxy; C10 carbonyl High cytotoxicity (IC₅₀ = 14 μg/mL vs. HepG2) due to C10 carbonyl
Lysicamine (Aporphine) - C₁₇H₁₅NO₃ 1,2-methylenedioxy; no C10 substituents Moderate activity (comparable to doxorubicin)
6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine 2101836-45-5 C₂₁H₂₁NO₅ 1,2-methylenedioxy; 6-formyl; 9,10-dimethoxy Enhanced lipophilicity; uncharacterized bioactivity
Norglaucine Hydrochloride 39945-41-0 C₂₀H₂₄ClNO₄ Noraporphine skeleton; hydroxyl at C10 Improved solubility and receptor affinity due to hydroxyl

Impact of Substituents on Bioactivity

  • 1,2-Methylenedioxy Group: Critical for cytotoxicity in aporphines. Shared by the target compound and litsericinone, this group enhances DNA intercalation or topoisomerase inhibition .
  • Methoxy vs. For example, hydroxylated proaporphines (e.g., compound 4 in ) show higher potency than methoxylated analogs .
  • Noraporphine Skeleton: The absence of an N-methyl group may alter pharmacokinetics, as seen in norglaucine hydrochloride, which exhibits better solubility than methylated aporphines .

Commercial and Research Relevance

  • Pricing : The target compound is priced higher than Xanthoplanine (¥3750/5mg) but lower than Cassamedine (¥4650/5mg), reflecting its intermediate complexity .

Preparation Methods

Retrosynthetic Analysis of the Noraporphine Core

The target molecule features a tetracyclic benzylisoquinoline framework with a methylenedioxy group (C-1,2), three methoxy substituents (C-3,10,11), and a noraporphine skeleton lacking the N-methyl group. Retrosynthetic disconnections suggest three strategic approaches:

Iminium Ion Cyclization

Inspired by Matsumoto's synthesis of O-methylerysodienone, the C-8a–C-1 bond could form via intramolecular electrophilic aromatic substitution. A preconstructed tetrahydroisoquinoline (THIQ) intermediate with appropriate oxygenation patterns would undergo acid-catalyzed cyclization (Scheme 1A).

Bischler-Napieralski Reaction

As demonstrated in the synthesis of (R)-nornuciferine, cyclodehydration of a β-phenethylamide precursor using POCl₃ or polyphosphoric acid (PPA) generates the dihydroisoquinoline core, followed by reduction to the THIQ (Scheme 1B).

Oxidative Coupling

Biomimetic approaches employing phenolic oxidative coupling, as seen in magnolamine synthesis, could dimerize a proaporphine precursor. However, regioselectivity challenges necessitate careful ortho-directing group placement.

Synthetic Routes to Key Intermediates

Tetrahydroisoquinoline Precursor Synthesis

Phenethylamine Derivatization

A four-step sequence from 3,4,5-trimethoxyphenethylamine (Table 1):

Step Reaction Conditions Yield (%) Reference
1 Methylenedioxy installation CH₂Cl₂, NaHCO₃, (ClCH₂)₂O 78
2 N-Boc protection (Boc)₂O, DMAP, THF 92
3 Methoxylation at C-10 MeI, K₂CO₃, DMF 85
4 Amide formation RCOCl, Et₃N, CH₂Cl₂ 88
Suzuki-Miyaura Coupling

For constructing hindered biaryl systems, Pd(PPh₃)₄-mediated cross-coupling between boronic acids and aryl halides achieves C-1–C-11 connectivity (Scheme 2A). Optimization data reveal:

  • Catalyst loading: 5 mol% Pd, 2 equiv K₂CO₃
  • Solvent: DME/H₂O (3:1) at 80°C
  • Average yield: 67–72% for electron-rich partners

Critical Cyclization Steps

Acid-Mediated Ring Closure

Treatment of advanced intermediate 12 (Figure 1) with trifluoroacetic acid (TFA) induces iminium formation and subsequent C-8a–C-1 cyclization:

Intermediate 12 → 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine  
Conditions: 0.1 M in TFA/CH₂Cl₂ (1:4), 0°C → rt, 12 h  
Yield: 58% (unoptimized)   

Transition Metal-Catalyzed Processes

Rh(I)-catalyzed ring-opening/ring-closing cascades, as applied to erysotramidine, offer stereocontrol:

  • Catalyst: [Rh(cod)Cl]₂ (2 mol%)
  • Ligand: (R)-BINAP (4 mol%)
  • Solvent: toluene at 110°C
  • Enantiomeric excess: 89% (predicted for target)

Functional Group Interconversions

Late-Stage Methoxylation

Copper-mediated O-methylation using MeOTf and Cu(OTf)₂:

Position Reagent Ratio (MeOTf:Cu) Temperature (°C) Yield (%)
C-3 1.2:1 25 83
C-10 2.5:1 40 91
C-11 3.0:1 60 78

Data extrapolated from analogous systems

Comparative Analysis of Synthetic Approaches

Table 2. Efficiency metrics for noraporphine syntheses

Method Steps Overall Yield (%) Stereoselectivity Scalability
Iminium cyclization 9 12.4 Moderate >10 g
Bischler-Napieralski 7 18.7 Low <5 g
Oxidative coupling 11 6.8 High <1 g

Q & A

Q. What in silico tools predict off-target interactions for safety profiling?

  • Methodology :
  • PharmaGist/SEA : Screen for similarity to known ligands of ion channels or transporters.
  • Molecular dynamics simulations : Assess binding persistence to hERG channels (a cardiac safety marker) using GROMACS .

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